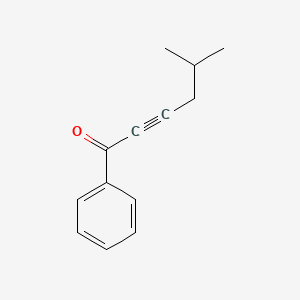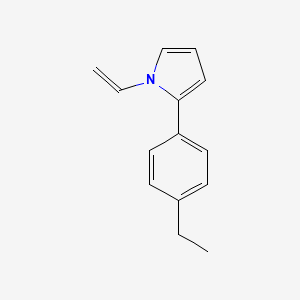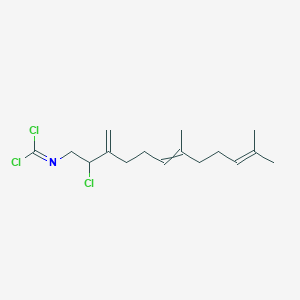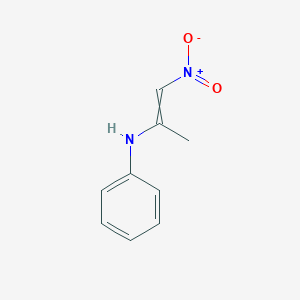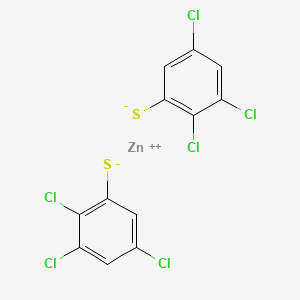![molecular formula C13H12N2OS B14496761 N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide CAS No. 63580-89-2](/img/structure/B14496761.png)
N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide is an organic compound with the molecular formula C13H12N2OS. It is characterized by the presence of an amino group, a phenylsulfanyl group, and a formamide group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide typically involves the reaction of 2-amino-5-(phenylsulfanyl)aniline with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization. The reaction can be represented as follows:
2-Amino-5-(phenylsulfanyl)aniline+Formic acid→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The amino group and phenylsulfanyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The formamide group may also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(Phenylsulfanyl)phenyl]formamide
- N-(2-Amino-4-chloro-5-sulfamoyl-phenyl)sulfonylformamide
- N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate
Uniqueness
N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide is unique due to the presence of both an amino group and a phenylsulfanyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
63580-89-2 |
|---|---|
Formule moléculaire |
C13H12N2OS |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
N-(2-amino-5-phenylsulfanylphenyl)formamide |
InChI |
InChI=1S/C13H12N2OS/c14-12-7-6-11(8-13(12)15-9-16)17-10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) |
Clé InChI |
CPBYZBZXUYHHQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)N)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


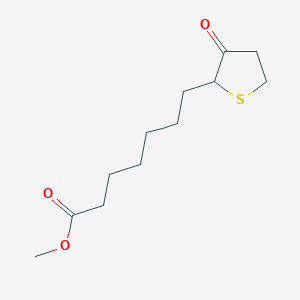



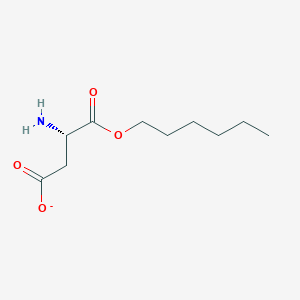
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)


